1-(4-Fluorobenzoyl)azetidine-3-carboxylic acid
Overview
Description
“1-(4-Fluorobenzoyl)azetidine-3-carboxylic acid” is a chemical compound with the molecular formula C11H10FNO3. It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle . Azetidines and their derivatives are valuable compounds in pharmaceutical and agrochemical research .
Molecular Structure Analysis
The molecular weight of “1-(4-Fluorobenzoyl)azetidine-3-carboxylic acid” is 223.2 g/mol. The InChI code for this compound is 1S/C23H20FNO5/c1-29-19-8-4-17-11-20 (9-5-16 (17)10-19)30-14-23 (22 (27)28)12-25 (13-23)21 (26)15-2-6-18 (24)7-3-15/h2-11H,12-14H2,1H3, (H,27,28) .Physical And Chemical Properties Analysis
The physical form of “1-(4-Fluorobenzoyl)azetidine-3-carboxylic acid” is solid . It should be stored in a sealed container in a dry room .Scientific Research Applications
Synthesis and Reactivity of Azetidines
Azetidines, due to their four-membered ring structure, exhibit considerable ring strain which imparts unique reactivity patterns. This strain-driven reactivity makes azetidines valuable in organic synthesis and medicinal chemistry . “1-(4-Fluorobenzoyl)azetidine-3-carboxylic acid” can be utilized in various synthetic pathways, leveraging its reactivity for the construction of complex molecules.
Drug Discovery and Development
The azetidine ring is a common motif in drug molecules due to its bioactive properties. The presence of the fluorobenzoyl group in “1-(4-Fluorobenzoyl)azetidine-3-carboxylic acid” could potentially enhance the interaction with biological targets, making it a valuable scaffold in the design of new pharmaceuticals .
Polymer Synthesis
Azetidines are used in polymer synthesis, particularly in the formation of polyamines through ring-opening polymerization. These polymers have applications in antibacterial coatings, CO2 adsorption, and non-viral gene transfection . The specific compound could lead to the development of novel polymers with enhanced properties due to the fluorobenzoyl moiety.
Catalysis
Metalated azetidines, which involve the coordination of a metal to the nitrogen atom of the azetidine ring, are important in catalysis. They can facilitate various organic transformations, including C(sp3)–H functionalization, which is a valuable reaction in organic synthesis .
Chiral Templates in Asymmetric Synthesis
Azetidines can serve as chiral templates in asymmetric synthesis, providing a way to create enantiomerically pure compounds. The structural features of “1-(4-Fluorobenzoyl)azetidine-3-carboxylic acid” could be exploited to induce chirality in synthetic pathways .
Agrochemical Research
In agrochemical research, azetidine derivatives are explored for their potential use in developing new pesticides and herbicides. The specific properties of “1-(4-Fluorobenzoyl)azetidine-3-carboxylic acid” could be tailored to address particular agricultural challenges .
Safety and Hazards
The safety information for “1-(4-Fluorobenzoyl)azetidine-3-carboxylic acid” includes several hazard statements: H302-H315-H319-H335 . This indicates that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Future Directions
Azetidines represent one of the most important four-membered heterocycles used in organic synthesis and medicinal chemistry . The unique four-membered ring scaffold of azetidines containing the embedded polar nitrogen-atom represents a privileged motif in medicinal chemistry . Therefore, “1-(4-Fluorobenzoyl)azetidine-3-carboxylic acid” and its derivatives could have potential applications in the development of new pharmaceuticals and agrochemicals. More research is needed to explore these possibilities.
properties
IUPAC Name |
1-(4-fluorobenzoyl)azetidine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FNO3/c12-9-3-1-7(2-4-9)10(14)13-5-8(6-13)11(15)16/h1-4,8H,5-6H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGPXVIXIWCTKAI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC=C(C=C2)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Fluorobenzoyl)azetidine-3-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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